
(R)-4-((S)-2-((E)-3-(4-chlorophenyl)acrylaMido)propanaMido)-N1-((S)-1,6-diaMino-1-oxohexan-2-yl)pentanediaMide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves several steps, typically starting with the preparation of intermediate compounds. The key steps include:
Formation of the acrylamide intermediate: This involves the reaction of 4-chlorophenylacrylic acid with an appropriate amine under dehydrating conditions to form the acrylamide.
Coupling with propanamido intermediate: The acrylamide intermediate is then coupled with a propanamido derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Formation of the diaminohexanoyl intermediate: This step involves the reaction of hexanedioic acid with an amine to form the diaminohexanoyl intermediate.
Final coupling: The final step involves coupling the diaminohexanoyl intermediate with the previously formed acrylamide-propanamido intermediate under similar coupling conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine groups, forming corresponding oxides.
Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules with potential pharmaceutical applications.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its multiple functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and amine groups can form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved would depend on the specific biological context and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4-((S)-2-((E)-3-(4-bromophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
- ®-4-((S)-2-((E)-3-(4-fluorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide
Uniqueness
The uniqueness of ®-4-((S)-2-((E)-3-(4-chlorophenyl)acrylamido)propanamido)-N1-((S)-1,6-diamino-1-oxohexan-2-yl)pentanediamide lies in its specific combination of functional groups and stereochemistry, which can result in distinct biological and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C23H33ClN6O5 |
|---|---|
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
2-[2-[3-(4-chlorophenyl)prop-2-enoylamino]propanoylamino]-N'-(1,6-diamino-1-oxohexan-2-yl)pentanediamide |
InChI |
InChI=1S/C23H33ClN6O5/c1-14(28-19(31)11-7-15-5-8-16(24)9-6-15)23(35)30-18(22(27)34)10-12-20(32)29-17(21(26)33)4-2-3-13-25/h5-9,11,14,17-18H,2-4,10,12-13,25H2,1H3,(H2,26,33)(H2,27,34)(H,28,31)(H,29,32)(H,30,35) |
InChI-Schlüssel |
UCNWLXVRQMNZGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCCN)C(=O)N)C(=O)N)NC(=O)C=CC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


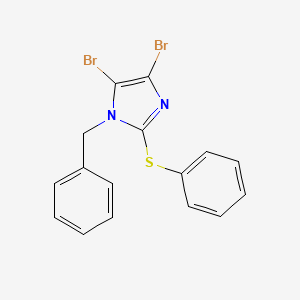
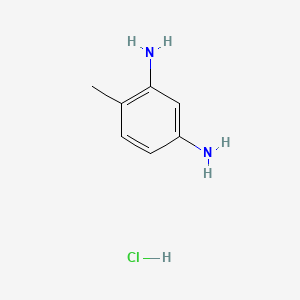

![methyl 4-[(E)-[(carbamoylamino)imino]methyl]benzoate](/img/structure/B14084470.png)
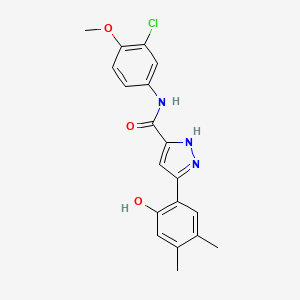
![[3,3'-Bipyridin]-4-ylmethanol](/img/structure/B14084486.png)
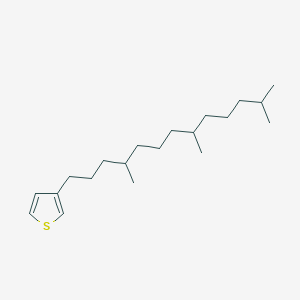
![N-[(3-bromo-5-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14084500.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,2R,5S,8R,12R,16R,17S,18S)-16-hydroxy-1,2,17-trimethyl-14-oxo-8,18-bis(prop-1-en-2-yl)-13-oxapentacyclo[10.8.1.02,10.05,9.017,21]henicosane-5-carboxylate](/img/structure/B14084520.png)
![2-(1,3-Benzothiazol-2-yl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084528.png)

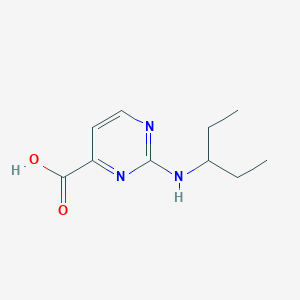
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
